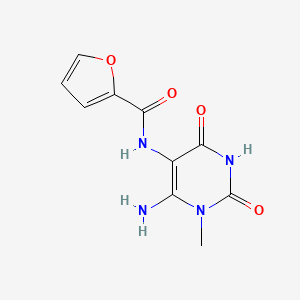
N-(6-amino-1-méthyl-2,4-dioxo-1,2,3,4-tétrahydropyrimidin-5-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C10H10N4O4 and its molecular weight is 250.214. The purity is usually 95%.
BenchChem offers high-quality N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les chercheurs ont exploré le potentiel antiviral des dérivés de l'indole, y compris ce composé. Par exemple :
- Des dérivés spécifiques de ce composé, tels que le (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophénylsulfonyl)benzamide et le (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophénylsulfonyl)pyrrolidine-2-carboxamide, ont démontré des activités anti-inflammatoires et analgésiques .
- Bien que des études spécifiques sur ce composé soient rares, des composés apparentés contenant de l'imidazole ont été évalués pour leur potentiel antituberculeux .
- La structure unique du composé en fait un candidat intéressant pour la synthèse hétérocyclique. Les chercheurs ont exploré différentes voies de synthèse pour créer des échafaudages apparentés, notamment le noyau de la 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine .
Activité Antivirale
Propriétés Anti-Inflammatoires et Analgésiques
Activité Antituberculeuse
Synthèse Hétérocyclique
En résumé, le N-(6-amino-1-méthyl-2,4-dioxo-1,2,3,4-tétrahydropyrimidin-5-yl)furan-2-carboxamide présente un potentiel dans divers domaines, des applications antivirales à la synthèse hétérocyclique. Les chercheurs doivent continuer à explorer ses propriétés pour découvrir de nouvelles possibilités thérapeutiques. 🌟
Activité Biologique
N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C13H20N4O8 and a molecular weight of approximately 396.36 g/mol. Its structure includes a furan ring and a tetrahydropyrimidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N4O8 |
| Molecular Weight | 396.36 g/mol |
| LogP | Not specified |
| CAS Number | Not specified |
Antitumor Activity
Research indicates that derivatives of the tetrahydropyrimidine structure exhibit promising antitumor activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives had IC50 values below 2 µg/mL against human cancer cell lines, suggesting significant potency . The structure-activity relationship (SAR) analysis revealed that modifications in the furan and pyrimidine rings can enhance cytotoxicity.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Furan derivatives, including those similar to N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide, have demonstrated antibacterial and antifungal properties. These activities are attributed to the ability of the furan ring to interact with microbial cell membranes, disrupting their integrity .
Study 1: Antitumor Efficacy
A recent study synthesized several derivatives of tetrahydropyrimidine and evaluated their antitumor efficacy using MTT assays. The results indicated that compounds with specific substitutions on the furan ring exhibited IC50 values as low as 1.61 µg/mL against A-431 cancer cells . This highlights the importance of structural modifications in enhancing biological activity.
Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial activity, derivatives of furan-based compounds were tested against various bacterial strains. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide could be a candidate for further development as an antimicrobial agent.
Propriétés
IUPAC Name |
N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-14-7(11)6(9(16)13-10(14)17)12-8(15)5-3-2-4-18-5/h2-4H,11H2,1H3,(H,12,15)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPSSCHQRYQOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)NC(=O)C2=CC=CO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














